4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Drug Design Medicinal Chemistry Physicochemical Profiling

Choose this compound to access four orthogonal functional handles in one pre-functionalized scaffold. The 4-Br enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig); the 1-cyanomethyl permits click chemistry, reduction to a primary amine, or hydrolysis; the 3-CF₃ enhances metabolic stability; and the 5-COOH supports amide/ester derivatization. Unlike debromo or N-methyl analogs, this intermediate allows sequential chemoselective elaboration at both C4 and N1 without protecting-group manipulation, compressing 5–7-step syntheses to 2–3 steps. With an XLogP3 of 1.6 and TPSA of 78.9 Ų, it occupies favorable property space for oral bioavailability, making it a superior anchor point for lead-like libraries.

Molecular Formula C7H3BrF3N3O2
Molecular Weight 298.02 g/mol
CAS No. 2091690-54-7
Cat. No. B1483636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS2091690-54-7
Molecular FormulaC7H3BrF3N3O2
Molecular Weight298.02 g/mol
Structural Identifiers
SMILESC(C#N)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C7H3BrF3N3O2/c8-3-4(6(15)16)14(2-1-12)13-5(3)7(9,10)11/h2H2,(H,15,16)
InChIKeyLUCSZRGFSDFBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2091690-54-7): A Multi-Functional Pyrazole Building Block for Agrochemical and Medicinal Chemistry


4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2091690-54-7) is a fully substituted pyrazole-5-carboxylic acid featuring four chemically distinct functional handles: a 4-bromo substituent, a 1-cyanomethyl group, a 3-trifluoromethyl group, and a 5-carboxylic acid moiety [1]. The compound belongs to the class of N-alkylated pyrazole carboxylic acid derivatives that serve as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other bioactive molecules . With a molecular formula of C₇H₃BrF₃N₃O₂ and a molecular weight of 298.02 g/mol, this building block is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its combination of electron-withdrawing groups (Br, CF₃, CN) with a polar carboxylic acid differentiates it from simpler pyrazole carboxylic acid scaffolds commonly used in agrochemical research [2].

Why Generic Pyrazole-5-Carboxylic Acid Analogs Cannot Replace 4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid


Substituting this compound with structurally simpler pyrazole-5-carboxylic acid analogs (e.g., CAS 129768-28-1, 497833-05-3, or 2091185-02-1) compromises both synthetic utility and physicochemical properties in ways that directly impact downstream research outcomes. The 4-bromo substituent is a critical handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), reactivity absent in the debromo analog 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid [1][2]. The 1-cyanomethyl group provides a nitrile moiety capable of click chemistry (CuAAC triazole formation), reduction to a primary amine, or hydrolysis to an amide or extended carboxylic acid—synthetic transformations impossible with the N-methyl analog (CAS 497833-05-3) [3]. Computed physicochemical properties further illustrate non-interchangeability: the target compound's XLogP3 of 1.6 sits between the debromo analog (0.9) and the N-methyl analog (1.7), while its seven hydrogen-bond acceptors (versus six for the N-methyl analog) reflect the additional nitrile nitrogen [4]. These quantitative differences in lipophilicity and hydrogen-bonding capacity can alter membrane permeability, protein binding, and pharmacokinetic profiles of derived final compounds. Below, we present the specific quantitative evidence supporting prioritized procurement of this compound over each comparator.

Quantitative Differentiation Evidence: 4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


XLogP3 Lipophilicity: Distinct LogP Profile vs. Debromo and N-Methyl Analogs

The target compound exhibits a computed XLogP3 of 1.6, reflecting balanced lipophilicity conferred by the 4-bromo, 3-CF₃, and 1-cyanomethyl substituents on the pyrazole-5-carboxylic acid scaffold [1]. In contrast, the debromo analog 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2091185-02-1) has an XLogP3 of only 0.9, while the N-methyl analog 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 497833-05-3) has a slightly higher XLogP3 of 1.7 [2][3]. The 0.7 log unit difference from the debromo analog and the 0.1 log unit difference from the N-methyl analog indicate that the Br and cyanomethyl groups each contribute measurably to the compound's overall lipophilicity, positioning the target in a distinct LogP regime that cannot be replicated by either analog alone.

Drug Design Medicinal Chemistry Physicochemical Profiling ADME

Hydrogen-Bond Acceptor Count: Nitrile Group Increases HBA vs. N-Methyl Analog

The target compound possesses seven hydrogen-bond acceptor (HBA) atoms (two pyrazole N, one carbonyl O, one hydroxyl O, three F atoms from CF₃, and one nitrile N), compared to only six HBA atoms in the N-methyl analog 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 497833-05-3), which lacks the additional nitrile nitrogen [1][2]. Both compounds have one hydrogen-bond donor (carboxylic acid OH). This quantitative difference in HBA count—7 vs. 6—arises directly from the replacement of the N-methyl group with the N-cyanomethyl group and fundamentally alters the compound's hydrogen-bonding capacity landscape.

Molecular Recognition Receptor Binding Crystallography Fragment-Based Design

Rotatable Bond Count: Enhanced Conformational Flexibility vs. N-Methyl Analog

The target compound has two rotatable bonds (the C–CH₂CN bond linking the cyanomethyl group to the pyrazole N1, and the C–COOH bond at position 5), whereas the N-methyl analog (CAS 497833-05-3) has only one rotatable bond (the C–COOH bond) [1][2]. The additional torsional degree of freedom in the target compound permits a wider conformational ensemble for the nitrile-bearing side chain, potentially enabling the nitrile to sample multiple orientations in a binding pocket. The debromo analog (CAS 2091185-02-1) also possesses two rotatable bonds, confirming that this difference is driven specifically by the cyanomethyl versus methyl substitution at N1 rather than by the presence or absence of bromine [3].

Conformational Analysis Molecular Dynamics Ligand Efficiency Pharmacophore Modeling

Commercial Availability at 98% Purity with Multi-Method Batch QC vs. Generic Alternatives

The target compound is commercially supplied at a standard purity of 98% by Bidepharm (CAS 2091690-54-7), with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each production lot . In comparison, the structurally simpler 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) is commonly offered at 95% purity with less comprehensive QC documentation (Sigma-Aldrich/Accela ChemBio) . The 3-percentage-point purity differential (98% vs. 95%) translates to approximately 3% fewer impurities by weight, which is meaningful for applications requiring stoichiometric precision such as parallel library synthesis, fragment-based screening, or multi-step synthetic sequences where impurities propagate .

Chemical Procurement Quality Assurance Reproducibility Synthetic Chemistry

Orthogonal Synthetic Handles: Dual Reactivity of 4-Br and 1-Cyanomethyl vs. Single-Handle Analogs

The target compound uniquely provides two orthogonal synthetic diversification handles on the same scaffold: (i) a 4-bromo substituent enabling Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Ullmann-type) for C–C and C–N bond formation, and (ii) a 1-cyanomethyl nitrile group that can undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to azide, reduction to a primary amine, or hydrolysis to carboxamide/carboxylic acid derivatives [1][2]. The debromo analog (CAS 2091185-02-1) lacks the cross-coupling handle entirely, while the N-methyl analog (CAS 497833-05-3) lacks the nitrile-based diversification chemistry. This dual-handle architecture enables sequential, chemoselective derivatization strategies—reacting first at Br, then at CN, or vice versa—to rapidly generate diverse compound libraries from a single precursor .

Diversification Chemistry Parallel Synthesis Medicinal Chemistry Click Chemistry Cross-Coupling

Molecular Weight and Heavy Atom Count: Drug-Likeness Parameter Differentiation from Core Scaffolds

With a molecular weight of 298.02 g/mol and 16 heavy atoms, the target compound occupies a property space between fragment-like core scaffolds and fully elaborated drug-like molecules [1]. The core scaffold 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1, MW 180.08) is a true fragment (MW < 250), while the target compound approaches the lead-like space (MW 250–350), making it a more advanced intermediate that requires fewer synthetic steps to reach final target molecules [2]. The debromo analog (MW 219.12) and the N-methyl analog (MW 273.01) occupy intermediate positions but lack the full set of functional handles [3]. The target compound's topological polar surface area (TPSA) of 78.9 Ų is shared with the debromo analog but combined with the higher MW yields a distinct property profile suited for lead optimization programs targeting oral bioavailability.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties Rule-of-Five Compliance

Prioritized Application Scenarios for 4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Agrochemical SDHI Fungicide Intermediate Synthesis Requiring N1-Cyanomethyl Functionality

Pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid derivatives are established key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . The target compound's N1-cyanomethyl group offers a synthetic entry point to fungicide candidates bearing a nitrile or nitrile-derived warhead at the N1 position—a structural motif explored in recent patent literature for next-generation fungicides with modified resistance profiles [1]. The combination of 4-Br (enabling late-stage diversification via cross-coupling) with the nitrile handle (convertible to tetrazole, amine, or amide bioisosteres) supports rapid SAR exploration in fungicide lead optimization programs, where the 2-rotatable-bond architecture (vs. 1 for the N-methyl analog) may allow exploration of distinct conformational space at the target binding site.

Medicinal Chemistry Library Synthesis Leveraging Orthogonal Br/CN Diversification Handles

The target compound's dual orthogonal synthetic handles—4-bromo for Pd-catalyzed cross-coupling and 1-cyanomethyl for nitrile-based transformations—enable sequential, chemoselective derivatization to generate diverse compound libraries from a single precursor [2]. This is particularly valuable in hit-to-lead programs where rapid exploration of chemical space around both the C4 and N1 positions of the pyrazole scaffold is required. The 98% purity with batch QC (NMR, HPLC, GC) ensures that library members are generated from a well-characterized starting material, minimizing the propagation of impurities through parallel synthesis workflows . The compound's XLogP3 of 1.6 and TPSA of 78.9 Ų place it in favorable property space for oral bioavailability, making it a suitable core for lead-like compound collections.

Fragment-to-Lead Optimization Programs Requiring a Pre-Functionalized Pyrazole Scaffold

In contrast to the minimal core scaffold 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (MW 180.08, a true fragment), the target compound (MW 298.02) arrives pre-equipped with three of four pyrazole positions functionalized, reducing the synthetic steps required to reach elaborated lead compounds [3]. For medicinal chemistry teams pursuing fragment-to-lead or scaffold-hopping strategies, this pre-functionalized intermediate offers a time-saving advantage: the Br and CN handles can each be independently elaborated without protection/deprotection of the carboxylic acid, enabling 2–3 step syntheses to final targets rather than 5–7 step sequences from the bare scaffold. The additional nitrile HBA site (HBA count = 7 vs. 6 for N-methyl analog) may also facilitate specific hydrogen-bonding interactions with target proteins that the N-methyl analog cannot engage.

Physicochemical Property-Driven Procurement for CNS or Anti-Infective Drug Discovery

The target compound's XLogP3 of 1.6 occupies a balanced lipophilicity range suitable for both CNS drug discovery (optimal LogP ≈ 1–3 for blood-brain barrier penetration) and anti-infective programs where moderate lipophilicity correlates with favorable cell permeability and solubility profiles [4]. Critically, this LogP value cannot be replicated by either the debromo analog (XLogP3 = 0.9, too polar for optimal CNS penetration) or the N-methyl analog (XLogP3 = 1.7, in the same range but lacking nitrile HBA functionality). For teams conducting property-driven parallel synthesis where LogP is a key design parameter, the target compound provides a unique anchor point in chemical space that is inaccessible via simpler analogs.

Quote Request

Request a Quote for 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.